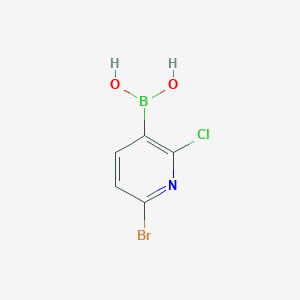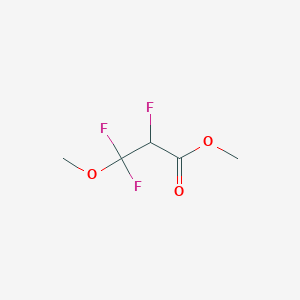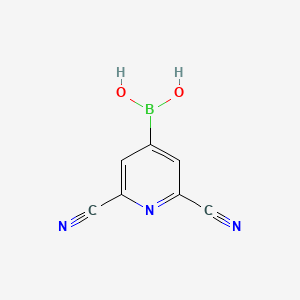
6-Bromo-2-chloropyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloropyridine-3-boronic acid is a boronic acid derivative with the molecular formula C5H4BBrClNO2. It is a solid compound with a molecular weight of 236.26 g/mol . This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-chloropyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group is crucial in this process, contributing to the formation of new carbon-carbon bonds .
Pharmacokinetics
They are readily prepared and used under mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound is relatively stable and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-chloropyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of various organic compounds. The compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds. These interactions are crucial for the development of pharmaceuticals, agrochemicals, and materials science .
Cellular Effects
The effects of this compound on cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with enzymes and proteins involved in cell signaling pathways. For instance, boronic acids have been shown to inhibit proteasomes, which are responsible for degrading unneeded or damaged proteins within the cell. This inhibition can lead to changes in gene expression and cellular metabolism, potentially affecting cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action. This property allows the compound to inhibit enzymes such as serine proteases and glycosidases by forming stable complexes with their active sites. Additionally, the presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity towards certain biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable at room temperature but may decompose at higher temperatures. Over time, it can undergo hydrolysis, leading to the formation of boronic acid and other byproducts. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro assays where it is used as an enzyme inhibitor .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Therefore, careful dosage optimization is necessary to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The compound’s effects on metabolic flux and metabolite levels are still being explored, but it is known to influence the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific organelles, such as the endoplasmic reticulum and lysosomes. This localization can affect the compound’s activity and function, as well as its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of boronic acid groups can facilitate the compound’s binding to proteins in the endoplasmic reticulum, where it can exert its inhibitory effects on enzyme activity. Additionally, the compound’s localization in lysosomes can impact its degradation and recycling within the cell .
Preparation Methods
The preparation of 6-Bromo-2-chloropyridine-3-boronic acid typically involves several synthetic routes. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of a halopyridine with a boronic acid derivative under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Bromo-2-chloropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
6-Bromo-2-chloropyridine-3-boronic acid has a wide range of applications in scientific research:
Biology: This compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates and other medicinal compounds.
Industry: It is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
6-Bromo-2-chloropyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
2-Chloropyridine-3-boronic acid: Similar in structure but lacks the bromine atom.
4-Bromo-2-chloropyridine-3-boronic acid: Similar but with the bromine atom in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
Properties
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOJKYPERFUOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Br)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride](/img/structure/B6343525.png)







![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)
